{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine
CAS No.:
Cat. No.: VC13473919
Molecular Formula: C12H18FNO
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FNO |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | N-[[4-(2-fluoroethoxy)phenyl]methyl]propan-1-amine |
| Standard InChI | InChI=1S/C12H18FNO/c1-2-8-14-10-11-3-5-12(6-4-11)15-9-7-13/h3-6,14H,2,7-10H2,1H3 |
| Standard InChI Key | HSQSNZBONUCFQT-UHFFFAOYSA-N |
| SMILES | CCCNCC1=CC=C(C=C1)OCCF |
| Canonical SMILES | CCCNCC1=CC=C(C=C1)OCCF |
Introduction
The compound {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine is a chemical entity that, despite its specific structure and potential applications, lacks detailed documentation in the available literature. Given the absence of specific data on this compound, we will explore its structure, potential properties, and possible applications based on similar compounds and general principles of organic chemistry.
Molecular Formula and Weight
While specific data for {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine is not available, similar compounds typically have molecular formulas and weights that can be estimated based on their components. For example, a compound like {[4-(2,2-difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine has a molecular formula of C13H19F2NO and a molecular weight of 243.29 g/mol .
Synthesis and Preparation
The synthesis of compounds like {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine typically involves reactions that form the amine linkage and the ether linkage. Common methods include nucleophilic substitution reactions and reductive amination.
Potential Applications
Compounds with similar structures are often used in pharmaceutical development, biochemical research, and material science. For instance, 2-(4-fluorophenoxy)propylamine is utilized in pharmaceutical synthesis and biochemical studies .
Research Findings and Data
Given the lack of specific research findings on {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine, we can consider data from analogous compounds to infer potential biological activities or chemical properties.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume